2-Chloro-2-deoxy-D-glucose (2-CDG), CAS 14685-79-1, is a synthetic, halogenated analog of D-glucose. Like its more common counterpart, 2-Deoxy-D-glucose (2-DG), 2-CDG is taken up by cells via glucose transporters (GLUTs) and phosphorylated by hexokinase. The resulting 2-chloro-2-deoxy-D-glucose-6-phosphate cannot be further metabolized, leading to competitive inhibition of hexokinase and the subsequent disruption of the glycolytic pathway. This mechanism makes it a tool for studying cellular reliance on glycolysis, particularly in cancer research where the Warburg effect—a preference for glycolysis even in the presence of oxygen—is a key metabolic feature.
Substituting 2-Chloro-2-deoxy-D-glucose (2-CDG) with other glucose analogs like 2-Deoxy-D-glucose (2-DG) or 2-Fluoro-2-deoxy-D-glucose (2-FDG) is inadvisable due to significant differences in their biochemical interactions and potency. The identity of the substituent at the C-2 position (Cl, H, or F) directly influences the molecule's binding affinity for hexokinase, the rate-limiting enzyme in glycolysis. The size and electronegativity of the halogen atom alter the analog's fit within the enzyme's active site, leading to a predictable hierarchy of binding affinities and, consequently, different potencies in glycolysis inhibition. This makes each analog a distinct pharmacological tool, where the choice depends on the specific inhibitory strength required for a given experimental model. Therefore, selecting 2-CDG over its analogs is a deliberate choice for a specific level of metabolic modulation, not an arbitrary selection of a glycolysis inhibitor.
2-Chloro-2-deoxy-D-glucose (2-CDG) demonstrates a specific, intermediate potency for inhibiting glycolysis when compared to other 2-halogenated glucose analogs. In studies measuring lactate production as an indicator of glycolytic flux, 2-CDG showed an ID50 of 6 mM. This is less potent than 2-Fluoro-2-deoxy-D-glucose (2-FDG), which had an ID50 of 1 mM, but more potent than 2-Bromo-2-deoxy-D-glucose (2-BG), which had an ID50 greater than 6 mM. This positions 2-CDG as a tool for applications where the high potency of 2-FDG may be excessive or where a different kinetic profile is desired.
| Evidence Dimension | Inhibition of Lactate Production (ID50) |
| Target Compound Data | 6 mM |
| Comparator Or Baseline | 2-Fluoro-2-deoxy-D-glucose (2-FDG): 1 mM; 2-Bromo-2-deoxy-D-glucose (2-BG): >6 mM |
| Quantified Difference | 6-fold less potent than 2-FDG; more potent than 2-BG |
| Conditions | In vitro assay measuring lactate inhibition in tumor cells. |
This allows researchers to select a glycolysis inhibitor with a specific, calibrated potency, avoiding the potentially excessive effects of more potent analogs like 2-FDG in sensitive systems.
The procurement decision between halogenated glucose analogs can be guided by their predictable interaction with hexokinase I (HKI), the first enzyme in the glycolytic pathway. In silico modeling and subsequent biological validation have shown that binding affinities to HKI decrease as the size of the halogen at the C-2 position increases. The established binding affinity order is: 2-Fluoro-2-deoxy-D-glucose (2-FG) > 2-Chloro-2-deoxy-D-glucose (2-CG) > 2-Bromo-2-deoxy-D-glucose (2-BG). This structure-activity relationship confirms that 2-CDG possesses a distinct and intermediate binding energy compared to its fluorinated and brominated counterparts, making it a non-interchangeable tool for HKI inhibition studies.
| Evidence Dimension | Relative Binding Affinity to Hexokinase I |
| Target Compound Data | Intermediate affinity |
| Comparator Or Baseline | 2-FG (Higher affinity) > 2-CDG > 2-BG (Lower affinity) |
| Quantified Difference | Qualitative ranking based on halogen size and binding energy calculations. |
| Conditions | In silico flexible docking (QSAR-like approach) and correlation with in vitro biological effects. |
For researchers studying hexokinase structure and function, 2-CDG provides a specific molecular probe with a binding affinity that is predictably different from 2-FDG or 2-DG.
2-Chloro-2-deoxy-D-glucose serves as a key intermediate in established, multi-step synthetic routes to produce the widely used metabolic inhibitor, 2-Deoxy-D-glucose (2-DG). For example, a patented process involves the haloalkoxylation of a protected D-glucal to form an alkyl 2-deoxy-2-halo-pyranoside, such as a 2-chloro derivative. This intermediate is then converted by reduction to remove the halogen, and subsequent hydrolysis yields the final 2-DG product. The chlorine atom at the C-2 position functions as a crucial reactive handle that is later removed, a role that cannot be fulfilled by the hydrogen in 2-DG itself.
| Evidence Dimension | Role in Chemical Synthesis |
| Target Compound Data | Serves as a reactive intermediate for the synthesis of 2-Deoxy-D-glucose. |
| Comparator Or Baseline | 2-Deoxy-D-glucose (target product) lacks the C-2 halogen required for this specific synthetic pathway. |
| Quantified Difference | Not applicable (functional difference). |
| Conditions | Multi-step organic synthesis involving haloalkoxylation, reduction, and hydrolysis. |
This makes 2-CDG a necessary procurement choice for synthetic chemists using specific, established routes to manufacture 2-DG or other C-2 modified glucose analogs.
For use in studies where the goal is to inhibit glycolysis to a specific, moderate degree. Its potency, intermediate between that of 2-FDG and 2-BG, allows for titrating the level of metabolic stress on cells, which is critical for investigating the downstream effects of partial, rather than complete, glycolytic shutdown.
As a tool for probing the active site of hexokinase. Its defined size and electronegativity, differing from other halogenated analogs, provide a distinct data point for researchers building computational models or experimental assays to understand how different substrates interact with the enzyme.
Serves as a validated starting material or intermediate in synthetic pathways for producing 2-Deoxy-D-glucose. Laboratories and manufacturers employing synthesis routes that rely on a C-2 halogen as a reactive site require this specific compound to proceed with the established protocol.